molecular formula C18H21NO6S B13380622 4-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

4-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13380622
M. Wt: 379.4 g/mol
InChI Key: KVQUPRLOYRBSGL-UHFFFAOYSA-N
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Description

4-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a sulfonylamino group attached to a benzoic acid core, with additional ethoxy and methyl substituents on the phenyl ring

Properties

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[(2,5-diethoxy-4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H21NO6S/c1-4-24-15-11-17(16(25-5-2)10-12(15)3)26(22,23)19-14-8-6-13(7-9-14)18(20)21/h6-11,19H,4-5H2,1-3H3,(H,20,21)

InChI Key

KVQUPRLOYRBSGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration: The nitration of 2,5-diethoxy-4-methylbenzene to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Sulfonylation: Reaction of the amino group with a sulfonyl chloride to form the sulfonylamino derivative.

    Coupling: Coupling of the sulfonylamino derivative with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonylamino group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The ethoxy and methyl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    4-{[(2,5-Diethoxy-4-chlorophenyl)sulfonyl]amino}benzoic acid: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

4-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of ethoxy and methyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

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